AM-966
AM-966
AM966 is a potent, selective, and orally active LPA(1) receptor antagonist which inhibits lung fibrosis in the mouse bleomycin model. In vitro, AM966 inhibited LPA-stimulated intracellular calcium release from Chinese hamster ovary cells stably expressing human LPA(1) receptors and inhibited LPA-induced chemotaxis of human IMR-90 lung fibroblasts expressing LPA(1) receptors. AM966 reduced lung injury, vascular leakage, inflammation and fibrosis at multiple time points following intratracheal bleomycin instillation. AM966 also decreased lactate dehydrogenase activity and tissue inhibitor of metalloproteinase-1, transforming growth factor beta1, hyaluronan and matrix metalloproteinase-7, in bronchoalveolar lavage fluid.
Brand Name:
Vulcanchem
CAS No.:
1228690-19-4
VCID:
VC0518300
InChI:
InChI=1S/C27H23ClN2O5/c1-16-25(29-27(33)34-17(2)22-5-3-4-6-23(22)28)26(35-30-16)21-13-11-20(12-14-21)19-9-7-18(8-10-19)15-24(31)32/h3-14,17H,15H2,1-2H3,(H,29,33)(H,31,32)/t17-/m1/s1
SMILES:
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O
Molecular Formula:
C20H19FINO
Molecular Weight:
435.27
AM-966
CAS No.: 1228690-19-4
Inhibitors
VCID: VC0518300
Molecular Formula: C20H19FINO
Molecular Weight: 435.27
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1228690-19-4 |
---|---|
Product Name | AM-966 |
Molecular Formula | C20H19FINO |
Molecular Weight | 435.27 |
IUPAC Name | 2-[4-[4-[4-[[(1R)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid |
Standard InChI | InChI=1S/C27H23ClN2O5/c1-16-25(29-27(33)34-17(2)22-5-3-4-6-23(22)28)26(35-30-16)21-13-11-20(12-14-21)19-9-7-18(8-10-19)15-24(31)32/h3-14,17H,15H2,1-2H3,(H,29,33)(H,31,32)/t17-/m1/s1 |
Standard InChIKey | WWQTWEWAPUCDDZ-QGZVFWFLSA-N |
SMILES | CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O |
Appearance | Solid powder |
Description | AM966 is a potent, selective, and orally active LPA(1) receptor antagonist which inhibits lung fibrosis in the mouse bleomycin model. In vitro, AM966 inhibited LPA-stimulated intracellular calcium release from Chinese hamster ovary cells stably expressing human LPA(1) receptors and inhibited LPA-induced chemotaxis of human IMR-90 lung fibroblasts expressing LPA(1) receptors. AM966 reduced lung injury, vascular leakage, inflammation and fibrosis at multiple time points following intratracheal bleomycin instillation. AM966 also decreased lactate dehydrogenase activity and tissue inhibitor of metalloproteinase-1, transforming growth factor beta1, hyaluronan and matrix metalloproteinase-7, in bronchoalveolar lavage fluid. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | AM-966; AM 966; AM966. |
Reference | 1: Swaney JS, Chapman C, Correa LD, Stebbins KJ, Bundey RA, Prodanovich PC, Fagan P, Baccei CS, Santini AM, Hutchinson JH, Seiders TJ, Parr TA, Prasit P, Evans JF, Lorrain DS. A novel, orally active LPA(1) receptor antagonist inhibits lung fibrosis in the mouse bleomycin model. Br J Pharmacol. 2010 Aug;160(7):1699-713. doi: 10.1111/j.1476-5381.2010.00828.x. PubMed PMID: 20649573; PubMed Central PMCID: PMC2936842. |
PubChem Compound | 46240292 |
Last Modified | Nov 17 2021 |
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